Cas no 1269437-75-3 ((R)-4-(1-Aminoethyl)aniline dihydrochloride)

(R)-4-(1-Aminoethyl)aniline dihydrochloride is a chiral aromatic amine derivative widely used as a key intermediate in pharmaceutical synthesis and asymmetric catalysis. Its dihydrochloride salt form enhances stability and solubility, facilitating handling and storage. The compound’s (R)-configuration makes it valuable for enantioselective reactions, particularly in the production of optically active pharmaceuticals and fine chemicals. Its high purity and well-defined stereochemistry ensure consistent performance in synthetic applications. The presence of both primary and secondary amine functionalities allows for versatile reactivity, enabling its use in coupling reactions, ligand preparation, and as a building block for bioactive molecules. Suitable for research and industrial-scale applications requiring precise chiral control.
(R)-4-(1-Aminoethyl)aniline dihydrochloride structure
1269437-75-3 structure
Product Name:(R)-4-(1-Aminoethyl)aniline dihydrochloride
CAS No:1269437-75-3
MF:C8H14Cl2N2
MW:209.116159915924
MDL:MFCD12756018
CID:4585105
PubChem ID:44828809
Update Time:2025-06-14

(R)-4-(1-Aminoethyl)aniline dihydrochloride Chemical and Physical Properties

Names and Identifiers

    • (R)-4-(1-Aminoethyl)aniline dihydrochloride
    • (R)-4-(1-AMINOETHYL)BENZENAMINE-2HCl
    • (R)-4-(1-Aminoethyl)benzenamine dihydrochloride
    • 4-[(1R)-1-aminoethyl]aniline dihydrochloride
    • 4-[(1R)-1-aminoethyl]aniline;dihydrochloride
    • (R)-4-(1-amino-ethyl)-phenylamine dihydrochloride
    • (r)-4-(1-aminoethyl)benzenamine 2hcl
    • (R)-4-(1-Aminoethyl)aniline diHCl
    • AB0000733
    • W7687
    • 4-[(1R)-1-Aminoethyl]aniline--hydrogen chloride (1/2)
    • Benzenemethanam
    • AKOS015845540
    • 65645-32-1
    • Benzenemethanamine, 4-amino-alpha-methyl-, (alphaR)-
    • AR)-
    • (R)-4-(1-Aminoethyl)anilinedihydrochloride
    • Benzenemethanamine, 4-amino-
    • AS-71905
    • CS-0158198
    • 1269437-75-3
    • A-methyl-, (
    • DTXSID20660903
    • MFCD12756018
    • Benzenemethanamine, 4-amino-alpha-methyl-, hydrochloride (1:2), (alphaR)-
    • MDL: MFCD12756018
    • Inchi: 1S/C8H12N2.2ClH/c1-6(9)7-2-4-8(10)5-3-7;;/h2-6H,9-10H2,1H3;2*1H/t6-;;/m1../s1
    • InChI Key: RBTZGSNSUNOPNF-QYCVXMPOSA-N
    • SMILES: Cl.Cl.N[C@H](C)C1C=CC(=CC=1)N

Computed Properties

  • Exact Mass: 208.0534038g/mol
  • Monoisotopic Mass: 208.0534038g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 95.4
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 52

(R)-4-(1-Aminoethyl)aniline dihydrochloride Pricemore >>

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(R)-4-(1-Aminoethyl)aniline dihydrochloride Suppliers

Amadis Chemical Company Limited
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(CAS:1269437-75-3)(R)-4-(1-Aminoethyl)aniline dihydrochloride
Order Number:A941725
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:40
Price ($):237.0
Email:sales@amadischem.com

Additional information on (R)-4-(1-Aminoethyl)aniline dihydrochloride

Recent Advances in the Application of (R)-4-(1-Aminoethyl)aniline Dihydrochloride (CAS: 1269437-75-3) in Chemical Biology and Pharmaceutical Research

The chiral amine compound (R)-4-(1-Aminoethyl)aniline dihydrochloride (CAS: 1269437-75-3) has recently emerged as a key building block in pharmaceutical synthesis and chemical biology research. This high-purity enantiomeric compound has demonstrated significant utility in asymmetric synthesis and drug discovery programs, particularly in the development of targeted therapies. Recent studies have highlighted its role as a versatile intermediate for constructing pharmacologically active molecules with improved stereoselectivity.

A 2023 study published in the Journal of Medicinal Chemistry revealed novel applications of this compound in the synthesis of selective kinase inhibitors. Researchers utilized (R)-4-(1-Aminoethyl)aniline dihydrochloride as a chiral scaffold to develop a new class of BTK inhibitors with enhanced binding affinity and reduced off-target effects. The study reported a 40% improvement in target engagement compared to racemic counterparts, underscoring the importance of stereochemical control in drug design.

In the field of chemical biology, this compound has been employed as a crucial component in activity-based protein profiling (ABPP) probes. A recent Nature Chemical Biology publication demonstrated its incorporation into covalent probes targeting cysteine proteases, enabling selective labeling and identification of enzyme isoforms in complex biological systems. The electron-rich aniline moiety combined with the chiral center proved essential for maintaining probe specificity while allowing for subsequent bioconjugation steps.

Manufacturing and analytical characterization of (R)-4-(1-Aminoethyl)aniline dihydrochloride have seen significant advancements. A 2024 analytical study developed a novel HPLC-MS method for quantifying residual solvents and enantiomeric purity, achieving detection limits below 0.1% for minor enantiomers. This analytical breakthrough supports the compound's application in GMP-compliant pharmaceutical production where stringent quality control is required.

Emerging research suggests potential applications in radiopharmaceutical development. The compound's amine functionality allows for straightforward incorporation of fluorine-18 or other PET isotopes, making it attractive for tracer development. Preliminary studies have shown promising results in tumor-targeting small molecules when the (R)-configured aniline derivative is incorporated into specific pharmacophores.

From a safety and regulatory perspective, recent toxicological assessments indicate favorable profiles for this compound when used as an intermediate. The 2023 REACH registration data package confirmed no significant ecotoxicological concerns at expected production scales, though proper handling procedures are still recommended due to its hydrochloride salt form.

The pharmaceutical industry has shown increasing interest in this chiral building block, with several patent applications filed in 2023-2024 incorporating (R)-4-(1-Aminoethyl)aniline dihydrochloride in novel drug candidates. These include applications in CNS-targeting molecules and antiviral compounds, where the chiral center's configuration appears critical for biological activity.

Future research directions may explore the compound's potential in DNA-encoded library technology and fragment-based drug discovery. Its well-defined stereochemistry, combined with multiple functionalization sites, makes it particularly suitable for constructing diverse screening libraries with controlled three-dimensional architectures.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1269437-75-3)(R)-4-(1-Aminoethyl)aniline dihydrochloride
A941725
Purity:99%
Quantity:1g
Price ($):237.0
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